4-METHYLUMBELLIFERYL-2-ACETAMIDO-4,6-*O- BENZYLIDENE
Overview
Description
4-METHYLUMBELLIFERYL-2-ACETAMIDO-4,6-*O- BENZYLIDENE is a heterocyclic organic compound with the molecular formula C25H25NO8 and a molecular weight of 467.47 g/mol . It is known for its use as a fluorogenic substrate in various biochemical assays, particularly for the detection of specific enzymes .
Preparation Methods
The synthesis of 4-METHYLUMBELLIFERYL-2-ACETAMIDO-4,6-*O- BENZYLIDENE involves multiple steps, typically starting with the preparation of 4-methylumbelliferone. This compound is then subjected to acetylation and benzylidene protection reactions to yield the final product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
4-METHYLUMBELLIFERYL-2-ACETAMIDO-4,6-*O- BENZYLIDENE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-METHYLUMBELLIFERYL-2-ACETAMIDO-4,6-*O- BENZYLIDENE is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 4-METHYLUMBELLIFERYL-2-ACETAMIDO-4,6-*O- BENZYLIDENE involves its hydrolysis by specific enzymes, leading to the release of 4-methylumbelliferone, which is highly fluorescent. This fluorescence can be measured to quantify enzyme activity. The molecular targets include various glycosidases and proteases, and the pathways involved are typically those related to carbohydrate metabolism and protein degradation .
Comparison with Similar Compounds
4-METHYLUMBELLIFERYL-2-ACETAMIDO-4,6-*O- BENZYLIDENE is unique due to its specific structure and the resulting fluorescence properties. Similar compounds include:
4-Methylumbelliferyl N-acetyl-β-D-galactosaminide: Used in similar enzyme assays but with different enzyme specificities.
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Another fluorogenic substrate used for detecting N-acetyl-β-D-glucosaminidase activity.
These compounds share the core 4-methylumbelliferone structure but differ in their functional groups, leading to variations in their applications and enzyme specificities .
Properties
IUPAC Name |
N-[8-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO8/c1-13-10-20(28)32-18-11-16(8-9-17(13)18)31-25-21(26-14(2)27)22(29)23-19(33-25)12-30-24(34-23)15-6-4-3-5-7-15/h3-11,19,21-25,29H,12H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLXEJLPANVWGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406611 | |
Record name | AC1NJ0IZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55673-91-1 | |
Record name | AC1NJ0IZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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